molecular formula C17H15ClN4OS B5557620 4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5557620
M. Wt: 358.8 g/mol
InChI Key: OMUXJOYQDRNEOP-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives generally involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, a related derivative was synthesized through a multi-step process starting from 4-amino benzoic acid, proceeding through several intermediates including ethyl-4-amino benzoate, 4-aminobenzoic acid hydrazide, and potassium-4-aminophenyl-dithiocarbazate, finally leading to 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol. This intermediate then reacts with aromatic aldehydes to yield the final triazole derivatives (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the compound of interest, can be determined using various spectroscopic methods such as FT-IR, 1H-NMR, and GC-mass spectroscopy. These methods provide detailed information about the molecular geometry, functional groups, and overall structural integrity of the compound (Rajurkar, Deshmukh, & Sonawane, 2016).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives is influenced by the presence of the triazole ring, which can participate in various chemical reactions. The triazole ring's nitrogen atoms make it a versatile ligand in coordination chemistry, allowing it to bind to metals and form complex structures. Moreover, the presence of substituents like the chlorobenzyl group can affect the compound's reactivity, enabling specific reactions tailored to synthesize desired derivatives.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation for various applications.

Chemical Properties Analysis

Triazole derivatives exhibit a range of chemical properties, including antimicrobial activity. Their chemical stability, reactivity towards other compounds, and interactions with biological targets are areas of interest for researchers. For example, some triazole derivatives have shown significant in-vivo antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajurkar, Deshmukh, & Sonawane, 2016).

Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on synthesizing triazole derivatives, including compounds similar to the one , and evaluating their antimicrobial and biological activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, evaluating their antimicrobial activities, with some showing good or moderate effectiveness against test microorganisms Bektaş et al., 2010. Similar studies by Patel and Patel (2009) also aimed at synthesizing triazole derivatives, assessing their antibacterial activities Patel & Patel, 2009.

Antioxidant and Antitumor Activities

Research on the antioxidant and antitumor potentials of triazole derivatives has been conducted, highlighting the diversity of scientific applications for these compounds. El-Moneim et al. (2011) prepared derivatives and evaluated their antioxidant and antitumor activities, suggesting potential therapeutic applications El-Moneim, El‐Deen, & El-Fattah, 2011.

Corrosion Inhibition

Triazole-based compounds have been investigated for their corrosion inhibition properties. Mary et al. (2021) studied the corrosion inhibitory action of triazole-based Schiff bases on maraging steel in acid mixtures, demonstrating the compound's potential in protecting metals against corrosion Mary, Nazareth, Adimule, & Potla, 2021.

Structural and Conformational Analysis

Studies also delve into the structural and conformational aspects of triazole derivatives. Kumar et al. (2021) characterized two triazole derivatives, focusing on their structural, spectroscopic behavior, and molecular docking analysis to predict inhibitory activity against tuberculosis Kumar et al., 2021.

properties

IUPAC Name

4-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-12-20-21-17(24)22(12)19-10-14-4-2-3-5-16(14)23-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3,(H,21,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUXJOYQDRNEOP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

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